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Compound of Interest

Compound Name:
2-Amino-3-bromo-6-

methylpyridine

Cat. No.: B160344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Amino-3-bromo-6-methylpyridine (CAS No. 126325-46-0). Due to the limited

availability of specific experimental spectra in the public domain, this document focuses on

predicted and typical spectroscopic characteristics based on the compound's structure and

data from analogous molecules. The guide includes expected data for Proton Nuclear Magnetic

Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), alongside generalized experimental protocols.

Chemical Structure and Overview
2-Amino-3-bromo-6-methylpyridine is a substituted pyridine derivative with significant

applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its

chemical structure, featuring an amino group, a bromine atom, and a methyl group on the

pyridine ring, provides multiple reactive sites for further chemical modifications.

Structure:

Spectroscopic Data Summary
The following tables summarize the expected quantitative data for 2-Amino-3-bromo-6-
methylpyridine. These values are estimations based on the analysis of similar compounds
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and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.4 - 7.6 Doublet 1H H-4 (Pyridine)

~ 6.4 - 6.6 Doublet 1H H-5 (Pyridine)

~ 4.5 - 5.5 Broad Singlet 2H -NH₂ (Amino)

~ 2.4 - 2.6 Singlet 3H -CH₃ (Methyl)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

the concentration.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment

~ 158 - 162 C-2 (C-NH₂)

~ 105 - 110 C-3 (C-Br)

~ 140 - 145 C-4

~ 115 - 120 C-5

~ 155 - 160 C-6 (C-CH₃)

~ 20 - 25 -CH₃ (Methyl)

Table 3: Typical IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium
N-H Stretch (asymmetric &

symmetric)

3100 - 3000 Medium C-H Stretch (aromatic)

2950 - 2850 Medium C-H Stretch (aliphatic)

1620 - 1580 Strong C=C Stretch (aromatic ring)

1580 - 1550 Strong C=N Stretch (aromatic ring)

1480 - 1440 Medium C-H Bend (methyl)

~ 1300 Medium C-N Stretch

1100 - 1000 Strong C-Br Stretch

Table 4: Expected Mass Spectrometry Data
m/z Value Ion Description

187/189
[M]⁺˙ (Molecular ion with 1:1 isotopic pattern for

Br)

172/174 [M-CH₃]⁺

108 [M-Br]⁺

93 [M-Br-CH₃]⁺

Note: The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
A sample of 2-Amino-3-bromo-6-methylpyridine (5-10 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is recorded on a 300 MHz or

higher NMR spectrometer. ¹H NMR spectra are typically referenced to the residual solvent peak
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or an internal standard like tetramethylsilane (TMS). For ¹³C NMR, a proton-decoupled

spectrum is acquired to simplify the signals to singlets for each carbon environment.

IR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A

small amount of the powdered sample is placed directly on the ATR crystal, and pressure is

applied to ensure good contact. Alternatively, the KBr pellet method can be used, where the

sample is ground with potassium bromide and pressed into a thin pellet. The spectrum is then

recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectra can be obtained using various ionization techniques. For determining the

molecular weight, a soft ionization method like Electrospray Ionization (ESI) is suitable. For

fragmentation analysis, Electron Impact (EI) ionization is often employed. The sample is

introduced into the mass spectrometer, ionized, and the resulting ions are separated based on

their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Amino-3-bromo-6-methylpyridine.
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General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-3-bromo-6-
methylpyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160344#spectroscopic-data-nmr-ir-ms-for-2-amino-3-
bromo-6-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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